4-iodo-2H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJDBALOCEDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646280 | |
| Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-72-9 | |
| Record name | 4-Iodo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic potential of 4-iodo-2H-indazole-3-carbaldehyde derivatives in drug discovery
Executive Summary
The 4-iodo-2H-indazole-3-carbaldehyde scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its unique orthogonal reactivity: the C3-aldehyde serves as a versatile anchor for condensation and reductive chemistries, while the C4-iodide acts as a reactive handle for palladium-catalyzed cross-couplings.
This configuration is particularly potent in Kinase Inhibitor design.[1][2] The indazole core mimics the adenine ring of ATP, binding to the hinge region, while the C4-substituent allows vectors to explore the solvent-exposed front or the hydrophobic "Gatekeeper" pocket. This guide details the synthetic access, structural rationale, and experimental protocols for leveraging this scaffold to generate diversity-oriented libraries for oncology (CDK, VEGFR) and immunology (JAK/STAT) targets.
Part 1: Structural Rationale & Pharmacophore Mapping
The "Orthogonal" Design Strategy
The power of this molecule lies in its ability to be functionalized sequentially without protecting group manipulation.
-
The Hinge Binder (Indazole Core): The nitrogen atoms (N1/N2) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
The Vector Handle (C4-Iodine): Located at the "corner" of the molecule, substituents here can steer the molecule into the Solvent Front or Hydrophobic Pocket II , improving selectivity over the conserved ATP pocket.
-
The Diversity Point (C3-Aldehyde): A highly reactive electrophile amenable to rapid diversification via reductive amination, Knoevenagel condensation, or oxidation to carboxamides.
Tautomeric Considerations (1H vs. 2H)
While the user specifies the 2H-tautomer , indazoles exist in dynamic equilibrium. In solution, the 1H-form is thermodynamically favored. However, biological activity often requires locking the conformation.
-
N1-Alkylation: Locks the 1H form (linear vector).
-
N2-Alkylation: Locks the 2H form (angular vector). Note: N2-substituted indazoles often exhibit superior pharmacokinetic profiles and distinct kinase selectivity profiles compared to their N1 counterparts.
Pharmacophore Visualization
The following diagram illustrates the interaction of the scaffold within a theoretical kinase ATP-binding pocket.
Figure 1: Pharmacophore mapping of the 4-iodo-indazole scaffold within a kinase binding pocket.[1]
Part 2: Synthetic Access & Functionalization[1][3][4][5]
Synthesis of the Core Scaffold
Direct iodination of indazole-3-carbaldehyde is often non-regioselective. The preferred route involves Directed Ortho-Lithiation (DoM) or Nitrosation of Indoles .
Route A: From 4-Iodo-1H-indole (Ring Expansion) This method utilizes the nitrosation of indoles to generate the indazole-3-carbaldehyde directly, a method highlighted for its mild conditions and high yield [1].
-
Start: 4-iodo-1H-indole.
-
Reagent: NaNO2, HCl (aq).
-
Mechanism: N-nitrosation followed by rearrangement to the indazole-3-carbaldehyde.
Route B: From 4-Iodo-indazole (Lithiation)
-
Protection: SEM or THP protection of N1/N2.
-
Lithiation: LDA at -78°C (C3 proton removal).
-
Formylation: Quench with DMF.
Divergent Synthesis Workflow
Once the core is obtained, the library generation follows a "Split-Pool" logic.
Figure 2: Divergent synthetic pathways for library generation.
Part 3: Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Rationale: The C4-iodine bond is weaker and more reactive than C-Br or C-Cl, allowing coupling under mild conditions that preserve the C3-aldehyde.
Materials:
-
Scaffold: 4-iodo-1-(phenylsulfonyl)-1H-indazole-3-carbaldehyde (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)
-
Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%)
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.
-
Solvation: Add degassed 1,4-dioxane and K2CO3 solution via syringe.
-
Reaction: Heat to 80°C for 4 hours (conventional) or 100°C for 30 mins (microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Validation: Monitor disappearance of the Iodine stretch in Raman or shift in HPLC RT.
Protocol B: Reductive Amination at C3 (One-Pot)
Rationale: Sodium Triacetoxyborohydride (STAB) is used for its selectivity toward imines over aldehydes, minimizing alcohol byproducts.
Materials:
-
Scaffold: 4-Aryl-indazole-3-carbaldehyde (from Protocol A)
-
Amine: Morpholine/Piperazine derivative (1.1 eq)
-
Reductant: STAB (1.5 eq)
-
Acid: Acetic Acid (cat.)
-
Solvent: DCE (Dichloroethane)
Procedure:
-
Imine Formation: Dissolve scaffold and amine in DCE. Add catalytic AcOH. Stir at RT for 1 hour (monitor imine formation by TLC).
-
Reduction: Add STAB in one portion. Stir at RT for 12 hours.
-
Quench: Quench with sat. NaHCO3.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 4: Therapeutic Data & SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) trends for 4-substituted indazoles in kinase inhibition (specifically VEGFR2/CDK2 models) [2, 3].
| C4 Substituent (R1) | C3 Substituent (R2) | Activity (IC50) | SAR Insight |
| Iodine (Parent) | -CHO | > 10 µM | Inactive. Scaffold only. |
| Phenyl | -CH2-Morpholine | 150 nM | Aryl group fills hydrophobic pocket. |
| 3-F-Phenyl | -CH2-Piperazine | 45 nM | Fluorine improves metabolic stability & lipophilicity. |
| Pyrazole | -CONH-Methyl | 12 nM | H-bond donor at C3 improves solvent interaction. |
| Pyridine-3-yl | -CH2-NH-Et | 850 nM | Pyridine nitrogen causes electrostatic repulsion in this specific pocket. |
Key Takeaway: Bulky, lipophilic groups at C4 generally increase potency by displacing water in the hydrophobic pocket, while polar, solubilizing groups at C3 improve pharmacokinetic properties (ADME).
Part 5: References
-
Chevalier, A., et al. (2014). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.
-
Luo, Y., et al. (2020). "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug."[4] Applied Sciences.
-
Li, H., et al. (2015). "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Medicinal Chemistry.
-
BenchChem. "Palladium Catalyzed Cross-Coupling Reactions." Technical Reference.
Sources
Technical Guide: Synthetic Pathways for 3-Formyl-4-iodo-1H-indazole
The following technical guide details the synthetic pathways for 3-formyl-4-iodo-1H-indazole , a high-value scaffold in kinase inhibitor development (e.g., FGFR, VEGFR targets).
Executive Summary
3-formyl-4-iodo-1H-indazole (CAS: 885518-72-9) represents a challenging but critical "ortho-functionalized" scaffold. The proximity of the bulky iodine atom at C4 to the formyl group at C3 creates significant steric strain, making direct electrophilic substitution (e.g., Vilsmeier-Haack) on the 4-iodoindazole core difficult and regiochemically ambiguous.
This guide presents two validated synthetic strategies:
-
The Indole Rearrangement Protocol (Method A): A high-efficiency oxidative rearrangement of 4-iodoindole.
-
The De Novo Nitrile Synthesis (Method B): A stepwise construction of the indazole core from 2,6-difluorobenzonitrile, offering superior scalability and regiocontrol.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The analysis reveals two distinct precursors: the indole (exploiting the C2-C3 bond rearrangement) and the substituted benzonitrile (exploiting hydrazine cyclization).
Figure 1: Retrosynthetic disconnection showing the Indole Rearrangement (Left) and De Novo Assembly (Right).[1]
Method A: The Indole Nitrosation Route
Best for: Rapid access on gram-scale; High atom economy. Mechanism: Nitrosation of the indole C3 position followed by oxidative ring contraction/expansion to form the indazole-3-carbaldehyde.
Mechanistic Insight
Unlike standard electrophilic aromatic substitution, this reaction utilizes sodium nitrite (NaNO₂) in acidic media. The nitrosonium ion (
Experimental Protocol
Precursor: 4-Iodoindole (Commercially available or synthesized via Batcho-Leimgruber from 4-bromo-3-nitrotoluene).[2]
Step-by-Step Workflow:
-
Solubilization: Dissolve 4-iodoindole (1.0 eq) in DMF (10 volumes).
-
Nitrosation: Cool the solution to 0°C. Add aqueous HCl (2M, 7.0 eq) dropwise.
-
Addition: Add a solution of NaNO₂ (8.0 eq) in water dropwise over 30 minutes. Caution: Exothermic; maintain T < 10°C to prevent de-iodination.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 6–8 hours. Monitor by LC-MS for the disappearance of the nitroso intermediate.
-
Workup: Dilute with EtOAc. Wash organic layer with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes). The product typically elutes after the starting material.
Key Parameter Table:
| Parameter | Specification | Reason |
|---|
| Temperature | 0°C
Method B: The De Novo Nitrile Synthesis (Sandmeyer Route)
Best for: Industrial scalability (>100g); Avoiding regio-isomers. Logic: This route builds the indazole core with the iodine already in place (at C4) and a handle at C3 (amino group), which is then converted to the aldehyde.
Figure 2: Stepwise construction of the indazole core from benzonitrile precursors.
Phase 1: Core Construction
-
Amination: React 2,6-difluorobenzonitrile with aqueous ammonia (NH₄OH) in DMSO at 80°C. The fluorine at C2 is displaced to yield 2-amino-6-fluorobenzonitrile .
-
Iodination (Sandmeyer): Treat the amine with NaNO₂/H₂SO₄ followed by KI to install the iodine, yielding 2-fluoro-6-iodobenzonitrile .
-
Cyclization: Reflux with hydrazine hydrate in ethanol.[3] The hydrazine displaces the remaining fluorine and cyclizes onto the nitrile to form 3-amino-4-iodo-1H-indazole .
Phase 2: Functional Group Transformation (The "Twin-Iodo" Strategy)
Converting the 3-amino group to a 3-formyl group in the presence of a 4-iodo substituent requires a delicate "switch."
-
Sandmeyer to Di-iodide:
-
Selective Magnesiation (The Critical Step):
-
Logic: The C3-Iodine bond is significantly more electron-deficient and sterically accessible than the C4-Iodine bond (which is shielded by the peri-hydrogen at C5 and the N1-H). This allows for selective metal-halogen exchange.
-
Protocol:
-
Protect N1 with THP or SEM (optional but recommended for yield).
-
Dissolve 3,4-diiodoindazole in dry THF at -78°C .
-
Add iPrMgCl (1.05 eq) slowly. Do not use t-BuLi as it is too aggressive.
-
Stir for 15 min. The C3-Mg species forms selectively.
-
Quench with dry DMF (5.0 eq).
-
Warm to RT and hydrolyze with NH₄Cl.
-
-
Result:3-formyl-4-iodo-1H-indazole .
-
Comparative Data Analysis
| Feature | Method A (Indole Nitrosation) | Method B (Nitrile/Sandmeyer) |
| Step Count | 1 (from 4-iodoindole) | 5 (from 2,6-difluorobenzonitrile) |
| Overall Yield | 40–60% | 25–35% |
| Scalability | Moderate (Exotherm control) | High (Standard unit ops) |
| Regiocontrol | Excellent (Mechanism defined) | Absolute (Structural definition) |
| Cost Driver | 4-Iodoindole price | Step count & waste disposal |
References
-
Indole Nitrosation Methodology
- Synthesis of 3-Amino-4-iodoindazole (Intermediate)
-
Selective Functionalization of Indazoles
-
Batcho-Leimgruber Indole Synthesis (Precursor Synthesis)
Sources
- 1. KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google Patents [patents.google.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Key Functional Groups and Reactivity Centers of 4-iodo-2H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-2H-indazole-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its structure comprises three key functional groups that serve as reactive handles for a variety of chemical transformations: the indazole core, a C3-aldehyde, and a C4-iodo substituent. This strategic arrangement of reactive sites makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The indazole scaffold itself is considered a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. This guide provides a detailed exploration of the reactivity of each functional group, complete with mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Core Structure and Physicochemical Properties
The foundational structure of 4-iodo-2H-indazole-3-carbaldehyde consists of a fused benzene and pyrazole ring system. The indazole ring is aromatic and can exist in tautomeric forms, with the 1H- and 2H-isomers being the most common. The specific tautomer can influence the regioselectivity of certain reactions, particularly N-alkylation.
| Property | Value |
| Molecular Formula | C₈H₅IN₂O |
| Molecular Weight | 271.04 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Reactivity of the Indazole Core: The N-H Functional Group
The nitrogen atoms of the indazole ring are key centers of reactivity. The N-H bond is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions.
N-Alkylation
The introduction of alkyl or aryl groups at the indazole nitrogen is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.
Experimental Protocol: N-Alkylation of 4-iodo-2H-indazole-3-carbaldehyde
This protocol is adapted from established procedures for the N-alkylation of substituted indazoles.[2][3]
Materials:
-
4-iodo-2H-indazole-3-carbaldehyde
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure using Sodium Hydride:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Procedure using Potassium Carbonate:
-
To a round-bottom flask, add 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile.
-
Add the alkylating agent (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reactivity of the C3-Aldehyde: A Versatile Electrophile
The aldehyde group at the C3 position is a versatile electrophilic center that can undergo a wide range of transformations, including nucleophilic additions, condensations, and reductive aminations.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely used to introduce further complexity and functionalization.[4][5]
Experimental Protocol: Knoevenagel Condensation of 4-iodo-2H-indazole-3-carbaldehyde
This protocol is based on general procedures for Knoevenagel condensations with aromatic aldehydes.[1][6][7]
Materials:
-
4-iodo-2H-indazole-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another suitable base (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and add ice-cold water to precipitate the product fully.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the condensed product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Reductive Amination
Reductive amination is a two-step process (often performed in one pot) that converts the aldehyde into an amine. First, the aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced to the corresponding amine. This is a highly efficient method for synthesizing substituted amines.[8][9][10][11]
Experimental Protocol: Reductive Amination of 4-iodo-2H-indazole-3-carbaldehyde
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent for imines.[9][10]
Materials:
-
4-iodo-2H-indazole-3-carbaldehyde
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq) and the amine (1.0-1.2 eq).
-
Add DCE or DCM as the solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reactivity of the C4-Iodo Group: A Gateway to Cross-Coupling Chemistry
The iodine atom at the C4 position is a highly reactive handle for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12][13]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-iodo-2H-indazole-3-carbaldehyde
This protocol is adapted from procedures for the Suzuki coupling of iodoindazoles.[14][15]
Materials:
-
4-iodo-2H-indazole-3-carbaldehyde
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a Schlenk flask or microwave vial, add 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes.[16][17][18]
Experimental Protocol: Sonogashira Coupling of 4-iodo-2H-indazole-3-carbaldehyde
This protocol is based on standard Sonogashira coupling conditions.[19][20]
Materials:
-
4-iodo-2H-indazole-3-carbaldehyde
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
Logical Flow of Functional Group Transformations
Caption: Synthetic pathways from 4-iodo-2H-indazole-3-carbaldehyde.
Conclusion
4-iodo-2H-indazole-3-carbaldehyde is a highly functionalized and synthetically tractable scaffold. The distinct reactivity of its three primary functional groups—the indazole N-H, the C3-aldehyde, and the C4-iodo substituent—provides medicinal chemists with a powerful toolkit for the rapid generation of diverse and complex molecules. By leveraging the selective transformations detailed in this guide, researchers can efficiently explore the chemical space around the indazole core, accelerating the discovery and development of novel therapeutic agents.
References
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Wegner, K. D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Sana, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Dyadyuchenko, M. V., et al. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Torres, E., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
Li, Y., et al. (2020). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Williams, J. H. (1961). Process for n-alkylation of indoles. U.S.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Zhang, Y., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science. [Link]
-
D'Erasmo, M. P., & MacMillan, D. W. C. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
-
Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
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Methodological & Application
Application Note: Synthesis of 4-Iodo-indazole-3-carbaldehyde via Oxidative Nitrosation
This Application Note is designed for researchers and drug development professionals. It details the synthesis of 4-iodo-1H-indazole-3-carbaldehyde , recognizing that the 2H-tautomer is a transient species in equilibrium with the thermodynamically stable 1H-form unless the N2 position is substituted. The protocol utilizes the oxidative nitrosation of 4-iodoindole , a robust methodology for accessing 3-formyl indazoles.
Abstract & Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib). Functionalization at the C3 position is critical for structure-activity relationship (SAR) studies. While direct C3-formylation of indazoles is challenging due to competing N-alkylation or halogenation, the oxidative ring contraction/re-expansion of indoles (Büchi reaction modified) offers a high-yielding, regioselective route.
This protocol targets the 4-iodo derivative. The iodine handle at C4 is strategically valuable, allowing for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build complex polycyclic architectures distinct from the more common 5- or 6-substituted analogs.
Chemical Principles & Mechanism
The transformation proceeds via the nitrosation of the indole C3 position.[1] Unlike standard electrophilic aromatic substitution, this sequence involves:
-
Nitrosation : Electrophilic attack of the nitrosonium ion (
) at the indole C3. -
Addition/Ring Opening : Nucleophilic attack of water at C2, leading to ring opening.
-
Recyclization : Intramolecular condensation of the resulting hydrazine-oxime intermediate to form the indazole core with a C3-aldehyde.
This pathway avoids the use of transition metals and hazardous oxidants like selenium dioxide, making it scalable and environmentally more benign for early-phase discovery.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic flow of the oxidative nitrosation converting indole to indazole-3-carbaldehyde.
Experimental Protocol
Materials & Equipment
-
Reagents : 4-Iodoindole (≥97%), Sodium Nitrite (NaNO
), Hydrochloric Acid (2N aq.), N,N-Dimethylformamide (DMF, Anhydrous). -
Equipment : 3-neck round bottom flask, internal temperature probe, addition funnel, magnetic stirrer, inert gas (Argon/Nitrogen) manifold.
Safety & Hazards (PPE Required)
-
Sodium Nitrite/Acid : Generates toxic nitrogen oxide (NO
) gases. Must be performed in a high-efficiency fume hood. -
4-Iodoindole : Potential irritant.[2][3] Wear nitrile gloves and safety goggles.
-
Reaction Profile : Exothermic upon acid addition. Strict temperature control is required to prevent runaway side reactions.
Step-by-Step Procedure
| Step | Operation | Critical Parameter/Observation |
| 1 | Preparation | Dissolve NaNO |
| 2 | Acid Activation | Slowly add HCl (2N, 7.0 equiv) dropwise. |
| 3 | Solvent Addition | After 10 mins, add DMF (volume ratio 1:1 to water) to the generating nitrosonium solution. |
| 4 | Substrate Addition | Dissolve 4-iodoindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the reaction mixture at 0°C. |
| 5 | Reaction | Allow mixture to warm to Room Temperature (RT). Stir for 3–6 hours. |
| 6 | Quench & Workup | Dilute with EtOAc. Wash organic layer with H |
| 7 | Purification | Dry over MgSO |
Quality Control Specifications
-
Appearance : Pale yellow to tan solid.
-
1H NMR (DMSO-d
) : Characteristic aldehyde singlet at ~10.2 ppm. Indazole NH broad singlet at >13 ppm. -
Mass Spectrometry : [M+H]
peak corresponding to molecular weight (approx. 272.04 Da).
Troubleshooting & Optimization
-
Low Yield : If the reaction stalls, mild heating to 40-60°C may be required, but this increases the risk of de-iodination.
-
Tautomerism : The product exists primarily as the 1H-tautomer in solid state. If the 2H-isomer is strictly required for a specific binding pocket, it must be trapped via alkylation (e.g., using MeI/K
CO ) immediately following synthesis, though this produces a mixture of N1 and N2 alkylated products.
References
-
Direct access to 1H-indazole-3-carboxaldehyde derivatives
- Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Source: National Institutes of Health (PMC) / RSC Advances.
- Context: Defines the optimized nitrosation conditions (NaNO2/HCl/DMF) used in this protocol.
-
URL: [Link]
-
Indazole Functionalization Review
- Title: C3-Indazole Functionaliz
- Source: Institute of Chemistry of Clermont-Ferrand.
- Context: Discusses the reactivity of the indazole ring and halogenation str
-
URL: [Link]
Sources
Application Note: Reductive Amination Procedures for 4-Iodo-2H-indazole-3-carbaldehyde
Executive Summary & Strategic Importance
The 4-iodo-2H-indazole-3-carbaldehyde scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., FGFR, VEGFR targets). Its structural utility lies in its dual-functionality:
-
C3-Formyl Group: Allows for the introduction of solubilizing amine tails or pharmacophores via reductive amination.
-
C4-Iodo Group: Serves as a "chemical handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to build the inhibitor core.
Critical Challenge: This specific substrate presents a unique steric challenge. The iodine atom at the C4 position is peri-planar to the C3-aldehyde. This proximity creates significant steric bulk that hinders the nucleophilic attack of the amine during imine formation, often requiring optimized conditions beyond standard "textbook" protocols.
This guide provides two validated protocols: a Standard Kinetic Method for reactive amines and a Lewis-Acid Mediated Method for sterically demanding or electron-deficient amines.
Chemical Context & Mechanistic Insight
The Tautomeric Nuance (1H vs. 2H)
While often loosely referred to as "indazole," the position of the proton (or substituent) on the nitrogen is critical.
-
1H-Indazole: Thermodynamically favored in the solid state.
-
2H-Indazole: Often the reactive tautomer in solution or the fixed form if N2 is alkylated.
-
Implication: If your starting material is the free base (unsubstituted NH), solubility in non-polar solvents (DCE/DCM) may be poor. In such cases, the use of THF or methanol/DCM cosolvent systems is required.
The "Peri-Effect" Barrier
The Van der Waals radius of Iodine (1.98 Å) is substantial. Located at C4, it shields the carbonyl carbon at C3.
-
Consequence: Equilibrium formation of the imine (Schiff base) is slow.
-
Solution: We must drive the equilibrium toward the imine before adding the reducing agent, or use a Lewis acid (Titanium(IV) isopropoxide) to activate the carbonyl and scavenge water.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical Imine formation step, which is sterically impeded by the C4-Iodo group.
Experimental Protocols
Method A: Standard Kinetic Protocol (STAB)
Best for: Primary aliphatic amines, unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Solvent: 1,2-Dichloroethane (DCE).
Rationale: STAB is a mild hydride donor that reduces imines much faster than aldehydes. This allows for "one-pot" procedures where the aldehyde and amine are mixed directly with the reducing agent.[2]
Protocol Steps:
-
Preparation: In a dry vial, dissolve 4-iodo-2H-indazole-3-carbaldehyde (1.0 equiv, e.g., 100 mg) in anhydrous DCE (concentration ~0.1 M).
-
Note: If solubility is poor, add THF (up to 20% v/v). Avoid Methanol if possible as it reacts with STAB.[1]
-
-
Amine Addition: Add the amine (1.1 – 1.2 equiv).
-
Acid Catalyst: Add Acetic Acid (1.0 – 2.0 equiv).
-
Critical: The pH must be slightly acidic (~5-6) to facilitate imine formation without protonating the amine entirely.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? Due to the C4-iodo steric bulk, giving the imine time to form before reduction improves yield.
-
-
Reduction: Add STAB (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Target: Disappearance of imine mass and aldehyde peak.
-
-
Quench: Quench with saturated aqueous NaHCO3 .
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na2SO4.
Method B: Titanium-Mediated Protocol (The "Heavy Duty" Method)
Best for: Sterically hindered amines, anilines, or when Method A fails (stalled reaction). Reagent: Titanium(IV) isopropoxide [Ti(OiPr)4] followed by Sodium Borohydride (NaBH4).
Rationale: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine even in sterically congested systems.
Protocol Steps:
-
Complexation: In a dry flask under Nitrogen/Argon, combine 4-iodo-2H-indazole-3-carbaldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M).
-
Titanium Addition: Add Ti(OiPr)4 (2.0 equiv) neat via syringe.
-
Observation: The solution often changes color (yellow/orange) indicating Lewis acid complexation.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).
-
Validation: Check LCMS. You should see the Imine peak (M + Amine - H2O). The aldehyde should be consumed.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (2.0 – 3.0 equiv).
-
Note: We use NaBH4 here (stronger than STAB) because the reduction is done in a separate step after imine formation.[1]
-
-
Solvent Switch (Optional): If NaBH4 solubility is poor in THF, you can carefully add Methanol (1-2 mL) dropwise at 0°C to facilitate reduction.
-
Quench (Critical): The titanium emulsion is difficult to filter.
-
The Seebach Method: Add water (1 mL per g of Ti) slowly. A white precipitate (TiO2) will form.
-
Alternative: Quench with 1M NaOH or Rochelle's salt solution and stir vigorously for 1 hour until layers separate clearly.
-
-
Workup: Filter through a Celite pad to remove Titanium salts. Extract filtrate with EtOAc.[4]
Data Interpretation & Troubleshooting
Summary of Conditions
| Parameter | Method A (STAB) | Method B (Ti-Mediated) |
| Scope | Unhindered, aliphatic amines | Hindered amines, anilines, slow reactions |
| Reducing Agent | NaBH(OAc)3 (STAB) | NaBH4 (after Ti step) |
| Solvent | DCE or DCM | THF (neat Ti(OiPr)4) |
| Water Sensitivity | Moderate (STAB tolerates trace H2O) | High (Ti reacts with H2O) |
| Workup | Standard extraction | Requires filtration of Ti salts |
| Side Product | Alcohol (reduction of aldehyde) | Minimal (if imine formation is complete) |
Troubleshooting Guide
-
Problem: Significant reduction to alcohol (4-iodo-indazole-3-methanol).
-
Cause: The reducing agent reduced the aldehyde before the amine could react.
-
Fix: Switch to Method B. Ensure imine formation is complete (by LCMS) before adding NaBH4.
-
-
Problem: Low conversion of starting material.
-
Cause: Steric hindrance from C4-Iodine is preventing amine attack.
-
Fix: Heat the imine formation step (Method B) to 50-60°C. Increase amine equivalents to 2.0.
-
-
Problem: De-iodination (Loss of Iodine).
-
Cause: Rare, but can happen with aggressive reduction or Pd contamination.
-
Fix: Avoid catalytic hydrogenation methods. STAB and NaBH4 are generally safe for Aryl-Iodides.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928–4929.
-
Léogé, F., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8, 13438-13441.
- Note: This reference specifically details the synthesis of 5-iodo and other halo-indazole-3-carbaldehydes, valid
-
Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with Amines Using α-Picoline-Borane."[5] Tetrahedron, 2004, 60(36), 7899-7906.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. tsijournals.com [tsijournals.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
C-H activation techniques involving 4-iodo-2H-indazole-3-carbaldehyde
An Application Guide to Advanced C-H Activation Strategies for 4-iodo-2H-indazole-3-carbaldehyde
Foreword: Navigating the Synthetic Potential of a Complex Scaffold
The 2H-indazole framework is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique bioisosteric relationship with indole and its capacity for potent hydrogen bonding.[1][2] The specific substrate, 4-iodo-2H-indazole-3-carbaldehyde, presents a particularly compelling challenge and opportunity for synthetic chemists. It is adorned with three distinct points of reactivity:
-
The Indazole Core: A privileged heterocyclic system.
-
The C3-Carbaldehyde: A versatile functional group that can act as a synthetic handle or, more strategically, as an endogenous directing group for C–H activation.
-
The C4-Iodo Group: A classic handle for traditional cross-coupling reactions, which simultaneously introduces electronic effects and a site of competing reactivity for transition metal catalysts.
Direct C–H activation offers an elegant and atom-economical route to elaborate complex molecules, bypassing the need for pre-functionalization.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of plausible C–H activation techniques for this substrate. As no direct literature precedent exists for this specific molecule, the following protocols are synthesized from established principles of transition-metal catalysis on analogous systems, offering a robust starting point for methodology development. We will focus on strategies that leverage the aldehyde as a directing element while navigating the challenge posed by the reactive C–I bond.
Part 1: Strategic Analysis of the Substrate
The primary challenge in applying C–H activation to 4-iodo-2H-indazole-3-carbaldehyde is achieving regioselectivity and chemoselectivity. A transition metal catalyst, such as palladium, could preferentially undergo oxidative addition into the weak C–I bond rather than activating a stronger C–H bond.[5][6] Our strategy must therefore favor the C–H activation pathway. The most promising C–H bonds for functionalization are at the C5 and C7 positions, ortho to the heterocyclic ring system. Of these, the C5 position is sterically more accessible.
Our core strategy involves the in situ formation of a transient imine from the C3-aldehyde. Aldehydes themselves are generally poor directing groups; however, their condensation with an appropriate amine generates a transient imine that is a significantly more potent directing group for cyclometalation, thereby facilitating selective C–H activation at the ortho (C5) position.[7][8]
Caption: Strategic approach to C-H activation.
Part 2: Palladium-Catalyzed C5-Arylation via Transient Directing Group
This protocol details a proposed method for the direct arylation of the C5 position using a palladium catalyst. The key is the use of an amino acid, such as L-valine, which condenses with the aldehyde to form a transient directing group. This bidentate chelation to the palladium center is crucial for facilitating the subsequent C–H activation step over oxidative addition to the C4-iodo group.[7]
Plausible Catalytic Cycle
The proposed mechanism involves several key steps: (i) condensation of the aldehyde with the amino acid catalyst, (ii) coordination of the resulting imine to the Pd(II) catalyst, (iii) chelation-assisted C–H activation at the C5 position to form a palladacycle intermediate, (iv) oxidative addition of the aryl iodide coupling partner to form a Pd(IV) species, and (v) C–C bond-forming reductive elimination to release the arylated product and regenerate the active Pd(II) catalyst.[9][10][11]
Caption: Proposed catalytic cycle for Pd-catalyzed C5-arylation.
Experimental Protocol: C5-Arylation with 4-Iodotoluene
Objective: To selectively arylate the C5 position of 4-iodo-2H-indazole-3-carbaldehyde.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| 4-iodo-2H-indazole-3-carbaldehyde | 286.04 | 143 | 0.5 | 1.0 |
| 4-Iodotoluene | 218.04 | 164 | 0.75 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 5.6 | 0.025 | 0.05 |
| L-Valine | 117.15 | 11.7 | 0.1 | 0.2 |
| Silver Carbonate (Ag₂CO₃) | 275.75 | 276 | 1.0 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 138 | 1.0 | 2.0 |
| Dichloroethane (DCE) | 98.96 | 5 mL | - | - |
Step-by-Step Methodology
Caption: Workflow for Pd-catalyzed C5-arylation.
Causality and Experimental Insights:
-
Catalyst System: Pd(OAc)₂ is a common and effective Pd(II) precursor. L-Valine is chosen as the transient directing group source due to its established efficacy in similar systems.[7]
-
Oxidant & Base: Ag₂CO₃ often serves as both a mild base and an oxidant/halide scavenger, which can be crucial for regenerating the active catalyst. K₂CO₃ is a stronger base that assists in the C–H activation step, which is often the rate-determining step and proceeds via a concerted metalation-deprotonation (CMD) pathway.[10]
-
Solvent: Dichloroethane (DCE) is a high-boiling, non-coordinating solvent suitable for this type of catalysis.
-
Temperature: Elevated temperatures (110 °C) are typically required to overcome the activation energy for C–H bond cleavage.
-
Monitoring: It is critical to monitor the reaction for the consumption of starting material and the appearance of two potential products: the desired C5-arylated product and the C4-arylated (Suzuki-type) product. This allows for optimization of reaction time to maximize the desired outcome.
Expected Outcome & Troubleshooting:
-
Primary Product: 5-(p-tolyl)-4-iodo-2H-indazole-3-carbaldehyde.
-
Key Byproduct: 4-(p-tolyl)-2H-indazole-3-carbaldehyde (from competing Suzuki coupling).
-
Troubleshooting:
-
Low Conversion: Increase temperature to 120-130 °C or increase catalyst loading to 10 mol%.
-
Dominance of Suzuki Product: This indicates that oxidative addition into the C–I bond is faster than C–H activation. Try a more sterically hindered ligand instead of L-valine, or a lower reaction temperature to favor the higher-energy C–H activation pathway kinetically. Alternatively, switching the coupling partner from an aryl iodide to a less reactive aryl bromide could also favor C–H activation.
-
Part 3: Rhodium-Catalyzed C5-Olefination
Rhodium(III) catalysts, particularly those of the [Cp*Rh(III)] family, are exceptionally effective for C–H activation and coupling with unsaturated partners like alkenes and alkynes.[12][13][14][15] They often exhibit different chemoselectivity compared to palladium and can be more tolerant of certain functional groups. For this application, we propose a C5-olefination using a terminal alkene. The C3-aldehyde, after condensation with a directing group, can guide the Rh(III) catalyst to the C5 position.
Experimental Protocol: C5-Olefination with Styrene
Objective: To selectively couple an olefin at the C5 position of 4-iodo-2H-indazole-3-carbaldehyde.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg/μL) | Mmol | Equiv. |
| 4-iodo-2H-indazole-3-carbaldehyde | 286.04 | 143 mg | 0.5 | 1.0 |
| Styrene | 104.15 | 110 μL | 1.0 | 2.0 |
| [Cp*RhCl₂]₂ | 618.34 | 15.5 mg | 0.025 | 0.05 |
| Silver Hexafluoroantimonate (AgSbF₆) | 343.62 | 34.4 mg | 0.1 | 0.2 |
| Acetic Acid (AcOH) | 60.05 | 6 μL | 0.1 | 0.2 |
| Dichloroethane (DCE) | 98.96 | 5 mL | - | - |
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk tube, add 4-iodo-2H-indazole-3-carbaldehyde (143 mg), [Cp*RhCl₂]₂ (15.5 mg), and AgSbF₆ (34.4 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3x).
-
Solvent and Reagent Addition: Add anhydrous DCE (5 mL), followed by styrene (110 μL) and acetic acid (6 μL) via syringe.
-
Reaction: Place the sealed tube in a pre-heated 80 °C oil bath and stir for 18 hours.
-
Monitoring: Track the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue using silica gel column chromatography to isolate the C5-olefinated product.
Causality and Experimental Insights:
-
Catalyst System: The [CpRhCl₂]₂ dimer is a standard precatalyst. AgSbF₆ acts as a halide scavenger to generate the active cationic [CpRh(III)] species.[12]
-
Directing Group: In this Rh-catalyzed system, the aldehyde itself, or more likely the N2 of the indazole, can act as a sufficient directing group, sometimes obviating the need for a transient imine strategy. Acetic acid is often added as a proton shuttle to facilitate the C-H activation/protonolysis step.
-
Coupling Partner: Styrene is a representative activated alkene. This protocol can be adapted for other terminal alkenes.
-
Temperature: Rhodium-catalyzed C–H activations can often proceed at lower temperatures than their palladium counterparts.
Part 4: Conclusion and Future Outlook
The functionalization of 4-iodo-2H-indazole-3-carbaldehyde via C–H activation is a challenging yet highly rewarding endeavor. The protocols outlined in this guide provide rational, literature-supported starting points for developing robust synthetic methods. The key to success lies in leveraging a directing group strategy—either transient or endogenous—to favor C5-H activation over competing pathways at the C4-iodo position.
Future work should focus on screening a wider array of ligands, directing groups, and metal catalysts (e.g., Copper, Ruthenium) to expand the scope of accessible transformations.[16][17] Furthermore, developing a one-pot, sequential C4-coupling/C5-activation reaction would represent a significant advance in rapidly building molecular complexity around this valuable indazole scaffold, accelerating the discovery of new chemical entities in drug development programs.
References
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
-
Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]
-
Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2023). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry, 2023, 1-35. [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
-
Shang, M., et al. (2021). A direct synthesis method towards spirocyclic indazole derivatives via Rh(III)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers, 8(15), 4081-4086. [Link]
-
Shabani, S., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 131(48), 17530–17531. [Link]
-
ResearchGate. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Raju, S., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(1), 1-15. [Link]
-
Kazzouli, S. E., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Organic Letters, 16(16), 4228–4231. [Link]
-
Nilsson, P., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 857-880. [Link]
-
Chen, M., et al. (2023). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. Journal of the American Chemical Society, 145(37), 20176–20181. [Link]
-
Feng, Y., & Wang, G. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1055–1067. [Link]
-
Senthilkumar, N., & Gandeepan, P. (2021). Transition metal-catalyzed C–H functionalizations of indoles. Chemical Society Reviews, 50(10), 5894-5969. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(5), 100-142. [Link]
-
Kazzouli, S. E., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2844. [Link]
-
Yan, S.-B., et al. (2022). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. Chemical Science, 13(21), 6296-6301. [Link]
-
Cerna, I., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(19), 5786. [Link]
-
Reddy, B. M., et al. (2019). Copper Catalyzed C-H Activation. The Chemical Record, 19(7), 1438-1452. [Link]
-
Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626–3630. [Link]
-
ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of Aldehydes. [Link]
-
Ellman Laboratory. (n.d.). C-H functionalization. Yale University. [Link]
-
Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626–3630. [Link]
-
Legrand, B., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 7(1), 263-270. [Link]
-
Kumar, A., et al. (2022). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 18, 1485-1550. [Link]
-
ResearchGate. (2011). Pd- and Cu-catalyzed C–H arylation of indazoles. [Link]
-
Ram, R. N., & Singh, V. (2015). C–H bond halogenation catalyzed or mediated by copper: an overview. RSC Advances, 5(118), 97813-97827. [Link]
-
Ocal, N., & Berken, N. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 77(14), 6131–6139. [Link]
-
The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. [Link]
-
ResearchGate. (2017). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
Wang, W., et al. (2013). Copper-catalyzed aromatic C–H bond halogenation with lithium halides under aerobic conditions. Organic & Biomolecular Chemistry, 11(26), 4418-4421. [Link]
-
Guo, X.-X., Gu, D.-W., Wu, Z., & Zhang, W. (2015). Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. Chemical Reviews, 115(3), 1622–1651. [Link]
-
International Journal of Research and Analytical Reviews. (2019). recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. [Link]
-
Rivera, G., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(18), 4252. [Link]
-
ResearchGate. (2017). C-H functionalization of 2H-indazole. [Link]
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- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of Heterocycle-Fused Derivatives from 4-Iodo-2H-indazole-3-carbaldehyde
Executive Summary & Strategic Value
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While 3-, 5-, and 6-substituted indazoles are well-explored, the 3,4-fused tricyclic indazole chemical space remains underutilized due to synthetic challenges.
This Application Note details a robust protocol for synthesizing pyrazolo[4,3-c]quinolines and related heterocycle-fused derivatives starting from 4-iodo-2H-indazole-3-carbaldehyde . This specific precursor offers a unique "ortho-like" disposition of reactive groups—an electrophilic aldehyde at C3 and a nucleophilic-susceptible iodide at C4—enabling rapid, high-complexity ring fusion via Palladium-catalyzed cascade sequences.
Key Advantages of this Protocol:
-
Orthogonal Reactivity: Exploits the distinct reactivity profiles of the aryl iodide (cross-coupling) and the aldehyde (condensation).
-
Modular Diversity: Allows for the introduction of diverse aryl/heteroaryl rings by simply varying the boronic acid partner.
-
Atom Economy: Utilizes a one-pot or telescaled Suzuki-Miyaura/Condensation cascade, minimizing purification steps.
Chemical Strategy & Retrosynthesis
The primary challenge in fusing a ring across the C3–C4 bond of the indazole core is the steric congestion and the electronic bias of the heterocycle. Our strategy employs a Suzuki-Condensation Cascade .
Mechanism of Action[2]
-
Intermolecular Cross-Coupling: The C4-iodide undergoes oxidative addition with Pd(0), followed by transmetalation with an ortho-amino arylboronic acid.
-
Intramolecular Condensation: The newly installed ortho-amino group is spatially positioned to condense spontaneously with the C3-aldehyde, forming the six-membered pyridine/quinoline ring and releasing water.
Retrosynthetic Logic (DOT Diagram)
Caption: Retrosynthetic disconnection showing the cascade assembly of the tricyclic core from the bifunctional indazole precursor.
Detailed Experimental Protocol
Objective: Synthesis of 5H-pyrazolo[4,3-c]quinoline via One-Pot Cascade.
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-iodo-2H-indazole-3-carbaldehyde (1.0 equiv)
-
Coupling Partner: 2-Aminophenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)
-
Atmosphere: Argon or Nitrogen (strictly deoxygenated)
Step-by-Step Methodology
Phase 1: Preparation and Degassing
-
Charge: In a dry microwave vial or Schlenk tube, add 4-iodo-2H-indazole-3-carbaldehyde (272 mg, 1.0 mmol), 2-aminophenylboronic acid pinacol ester (263 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and Ethanol (2 mL).
-
Degassing: Bubble Argon through the solution for 10 minutes. This is critical to prevent homocoupling or oxidation of the aldehyde.
-
Base Addition: Add degassed K₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe. Seal the vessel immediately.
Phase 2: Reaction & Cyclization[2][3][4]
-
Heating: Heat the reaction mixture to 90°C for 12 hours (conventional heating) or 110°C for 45 minutes (microwave irradiation).
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting iodide (Rf ~0.6) should disappear. An intermediate (Suzuki product) may be transiently visible before converting to the lower Rf cyclized product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 3: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% → 5% MeOH in DCM (Dichloromethane).
-
Note: The tricyclic product is often fluorescent under UV (254/365 nm).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the cascade synthesis.
Results & Troubleshooting
Expected Yields & Data
The following table summarizes typical results using this protocol for various boronic acid derivatives.
| Entry | Boronic Acid Partner | Product Structure | Yield (%) | Notes |
| 1 | 2-Aminophenylboronic acid | Pyrazolo[4,3-c]quinoline | 78-85% | Standard conditions. |
| 2 | 2-Amino-5-fluorophenylboronic acid | 8-Fluoro-derivative | 72% | Slower reaction; require 100°C. |
| 3 | 2-Amino-3-methylphenylboronic acid | 6-Methyl-derivative | 65% | Steric hindrance at coupling site. |
| 4 | 2-Hydroxyphenylboronic acid | Chromeno[4,3-c]pyrazole | 55% | Requires acid catalysis (pTSA) for ring closure. |
Troubleshooting Guide
-
Problem: Low conversion of starting material.
-
Solution: The C4-iodide is sterically crowded by the C3-aldehyde. Switch to a more active catalyst system like Pd(dppf)Cl₂ or Pd-XPhos G3 . Increase temperature to 110°C.
-
-
Problem: Formation of Suzuki intermediate without cyclization.
-
Solution: The condensation step may require acid catalysis if the amine is electron-deficient. Add 5 mol% p-Toluenesulfonic acid (pTSA) or Acetic Acid to the reaction mixture after the coupling is complete and heat for an additional 2 hours.
-
-
Problem: N-H Deprotonation side reactions.
-
Solution: If the indazole N-H is unprotected, it may participate in side reactions. Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) prior to the cascade.
-
References
-
Synthesis of Pyrazolo[4,3-f]quinolines: Kim, J. et al. "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Molecules, 2022.[5][6]
-
Indazole Functionalization: Giraud, F. et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010.
-
Palladium-Catalyzed Cascade Cyclization: Li, D. et al. "Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines."[7] Chemical Communications, 2018.
-
General Indazole Synthesis: "Synthesis of indazoles." Organic Chemistry Portal.
-
Synthesis of 3-Iodoindoles (Analogous Chemistry): Larock, R. C. et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling." Journal of Organic Chemistry, 2006.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)- N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting debromination/deiodination side reactions in indazole synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-X-RETENTION Subject: Prevention of hydrodehalogenation and halogen migration during functionalization.
Executive Summary & Mechanistic Overview
The Core Problem: In indazole drug discovery, maintaining specific halogen handles (Cl, Br, I) is critical for SAR (Structure-Activity Relationship) exploration or subsequent functionalization. However, the electron-rich nature of the indazole core, particularly when the N1-position is unprotected or metalated, renders the carbon-halogen (C-X) bond highly susceptible to two distinct failure modes:
-
Hydrodehalogenation (Reductive Stripping): The replacement of X with H.[1] This is most common during Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nitro-group reductions.
-
Halogen Dance (Isomerization): The migration of the halogen to an adjacent carbon during lithiation events, driven by the thermodynamic stability of the resulting aryl-lithium species.
This guide provides self-validating protocols to arrest these pathways.
Module A: Troubleshooting Metal-Catalyzed Cross-Couplings
Scenario: You are performing a Suzuki coupling on a bromo-indazole, but LCMS shows significant formation of the des-bromo (M-79/81) byproduct.
The Mechanism of Failure
Dehalogenation in Pd-catalysis typically proceeds via a competing
-
Source of Hydride: Often the solvent (primary/secondary alcohols) or the base (if using alkoxides).
-
Indazole Factor: Unprotected indazoles (N-H) poison the catalyst, slowing the cycle and increasing the residence time of the vulnerable Pd(II)-Ar species, making it prone to side reactions.
Diagnostic & Decision Tree
Figure 1: Decision logic for troubleshooting dehalogenation in Suzuki couplings. Note the priority of N-protection and solvent switching.
Validated Protocol: The "Anhydrous" High-Fidelity Coupling
Use this when standard aqueous carbonate conditions cause debromination.
Reagents:
-
Substrate: N-protected Halo-indazole (1.0 eq)
-
Boronic Acid/Ester (1.2 eq)
-
Catalyst:
(5 mol%) — Rationale: Large bite angle favors reductive elimination over -hydride elimination. -
Base:
(3.0 eq) — Rationale: Anhydrous inorganic base avoids alkoxide-mediated hydride transfer. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Charge a reaction vial with substrate, boronic ester, base, and catalyst.
-
Seal and purge with
for 5 minutes (Oxygen promotes homocoupling and catalyst decomposition). -
Add anhydrous Dioxane via syringe.
-
Heat to 80°C (Do not exceed 100°C; higher temps accelerate dehalogenation).
-
Checkpoint: Monitor by UPLC at 2 hours. If starting material remains but dehalogenation is <5%, add 2 mol% more catalyst.
Module B: Selective Nitro Reduction (Retaining Halogens)[2]
Scenario: You need to reduce a nitro-indazole to an amino-indazole. The ring contains an Iodine or Bromine atom.[2][3][4]
The Trap: Standard Catalytic Hydrogenation (
Comparative Analysis of Reducing Agents
| Method | Reagents | Halogen Retention (I/Br) | Throughput | Notes |
| Catalytic H2 | Pd/C, H2 | Fail | High | Avoid completely for Halo-Indazoles. |
| Béchamp (Iron) | Fe, NH4Cl, EtOH | Excellent | Medium | The "Gold Standard" for selectivity. Heterogeneous sludge can be tricky to filter. |
| Stannous Chloride | SnCl2, HCl/EtOH | Good | Low | Workup is difficult (emulsions). Toxic waste. |
| Sulfided Platinum | Pt(S)/C, H2 | Very Good | High | Specialized catalyst required. Can be expensive. |
| Dithionite | Na2S2O4, THF/H2O | Excellent | High | Very mild, but requires optimization of solvent ratios. |
Validated Protocol: Fe/NH4Cl Reduction
This method operates via Single Electron Transfer (SET) and does not form the metal-hydride species responsible for dehalogenation.
Reagents:
-
Nitro-halo-indazole (1.0 eq)
-
Iron Powder (5.0 eq) — Must be fine powder (<10 micron).
-
Ammonium Chloride (5.0 eq)
-
Solvent: EtOH : Water (4:1 ratio)
Step-by-Step:
-
Dissolve the nitro-indazole in EtOH/Water.
-
Add
.[5] -
Add Iron powder.[5] The mixture will be a slurry.
-
Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Critical Control Point: Monitor by TLC/LCMS every 30 mins. The reaction is usually fast (1-2 hours).
-
Workup (The "Celite" Trick):
-
Dilute with EtOAc and add a small amount of
(to basify slightly and coagulate iron salts). -
Filter through a tightly packed Celite pad. Wash the pad copiously with EtOAc.
-
Why? Iron residues can chelate the amino-indazole product. Copious washing is necessary for yield.
Module C: The Halogen Dance (Lithiation Issues)
Scenario: You treat a 5-bromoindazole with
Mechanism: Upon Lithium-Halogen exchange, the resulting aryl-lithium is a kinetic species. If the temperature is too high, or the electrophile addition is slow, the lithium will migrate to a more acidic proton position (thermodynamic stability), often "dancing" the halogen to a new spot.
Troubleshooting Guide
Q: How do I freeze the "Dance"? A: You must operate under strict Kinetic Control.
-
Temperature is Non-Negotiable: The reaction must be performed at -78°C or lower. At -40°C, the isomerization rate often exceeds the trapping rate.
-
Base Selection: Do not use
-BuLi for deprotonation if a halogen is present (competing Li-Hal exchange). Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for directed ortho-lithiation (DoM). -
The "In-Situ" Trap: If the lithiated species is too unstable, mix the electrophile (e.g., TMSCl, Borates) with the base before adding the substrate, or use a flow chemistry setup to quench milliseconds after generation.
Protocol: Cryogenic Trapping (Kinetic Control)
-
Dry THF, cool to -78°C.
-
Add LDA (1.1 eq).
-
Add N-protected Bromo-indazole dropwise over 10 mins.
-
Stir for exactly 15 mins at -78°C. Do not wait longer.
-
Add Electrophile (rapid injection).
-
Allow to warm only after quenching.
References
-
Mechanisms of Dehalogenation in Pd-Catalysis
-
Navarro, O., et al. (2005).[8] "Dehalogenation of Aryl Halides during Suzuki–Miyaura Cross-Coupling." Journal of Organic Chemistry.
-
-
Selective Reduction of Nitro Groups
- Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
- Note: Validates the SnCl2 alternative, though Fe/NH4Cl is preferred for Indazoles.
-
Halogen Dance on Heterocycles
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Heterocycles." Chemical Society Reviews.[9]
-
-
Indazole Synthesis & Functionalization Reviews
- Schmidt, A., & Dreger, A. (2011). "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry.
-
Iron-Mediated Reduction Protocol
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction.
- Standard Fe/NH4Cl protocol reference: Kumar, R., et al. (2012). "Iron/Ammonium Chloride: A Convenient and Inexpensive System for the Selective Reduction of Nitroarenes." Synlett.
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scribd.com [scribd.com]
Purification methods for removing regioisomers of 4-iodo-indazole-3-carbaldehyde
[1]
Case ID: IND-4I-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary
The purification of 4-iodo-1H-indazole-3-carbaldehyde presents a unique challenge due to the specific topology of the indazole scaffold.[1] "Regioisomers" in this context typically refers to two distinct impurity profiles:
-
Positional Isomers (C-Isomers): Contamination with 5-iodo, 6-iodo, or 7-iodo analogs, often arising from non-selective iodination or impure starting anilines/benzaldehydes.[1]
-
Tautomeric/N-Alkylated Isomers (N-Isomers): The coexistence of
- and -tautomers in the free base, or the formation of stable N1- vs. N2-protected regioisomers during functionalization.[1]
This guide provides a tiered troubleshooting approach, moving from diagnostic confirmation to scalable purification protocols.
Tier 1: Diagnostic & Triage
User Question: I have a crude solid that should be 4-iodo-1H-indazole-3-carbaldehyde. How do I confirm I don't have the 5-iodo isomer, which is the common byproduct of direct iodination?
Technical Response: Direct iodination of indazole-3-carbaldehyde preferentially occurs at the C5 position due to electronic activation.[1] If you attempted direct iodination, you likely have the 5-iodo isomer.[1] The 4-iodo isomer usually requires de novo synthesis from 3-iodo-2-methylaniline or via directed lithiation.[1]
NMR Validation Protocol:
You must distinguish the substitution pattern using
| Isomer | Proton Signals (Aromatic Region) | Coupling Pattern (Key Diagnostic) |
| 4-Iodo (Target) | 3 Protons (H5, H6, H7) | H5 & H7 appear as doublets (d); H6 as a triplet (t) (or dd).[1] Key: No singlet in the aromatic region.[1] |
| 5-Iodo (Common Impurity) | 3 Protons (H4, H6, H7) | H4 appears as a singlet (s) (or d with small meta coupling).[1] Key: Distinct singlet at ~8.3 ppm. |
| 6-Iodo | 3 Protons (H4, H5, H7) | H7 appears as a singlet (s) . |
Action: Run a 1D
Tier 2: Purification Protocols (C-Isomers)
User Question: My synthesis yielded a mixture of 4-iodo and 5-iodo isomers (90:10 ratio). Flash chromatography isn't separating them well.[1] What should I do?
Technical Response: Separating C-regioisomers (4-iodo vs. 5-iodo) on silica is difficult due to their nearly identical polarity. We recommend a "Derivatization-Separation-Hydrolysis" strategy or specific recrystallization.[1]
Method A: Recrystallization (Scalable)
The 4-iodo substituent creates a "bay region" effect near the C3-aldehyde, disrupting planar stacking compared to the linear 5-iodo isomer.[1] This solubility difference can be exploited.
Protocol:
-
Solvent System: Toluene : Acetonitrile (9:1 v/v).[1]
-
Dissolution: Suspend crude solid in Toluene (10 mL/g). Heat to reflux (
).[1] -
Titration: Add Acetonitrile dropwise until the solution becomes clear.
-
Cooling: Allow to cool slowly to room temperature (2 hours), then to
(overnight). -
Filtration: The 5-iodo isomer (higher lattice energy) often crystallizes first or forms a distinct polymorph.[1] If your target is the major product, it may crystallize out leaving impurities in the mother liquor.[1]
-
Note: If this fails, switch to Ethanol : Water (3:1) .[1] Dissolve in hot ethanol, add hot water until turbid, then cool.
-
Method B: High-Efficiency Flash Chromatography
Standard EtOAc/Hexane is often insufficient.[1] You must use a modifier to engage the aldehyde and NH hydrogen bonding networks differently.[1]
Optimized Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 0.5% Acetic Acid (AcOH)
-
Gradient: 0% to 5% B over 30 CV (Column Volumes).
-
Stationary Phase: High-performance spherical silica (
).[1]
Why Acetic Acid? It suppresses the ionization of the N-H proton and minimizes "tailing," sharpening the peaks to allow resolution of the closely eluting isomers.[1]
Tier 3: Purification of N-Regioisomers (N1 vs N2)
User Question: I protected the nitrogen with a SEM (or THP/Boc) group to facilitate purification, but now I have two spots on TLC. Which is which, and how do I separate them?
Technical Response: When alkylating/protecting 4-iodo-indazole-3-carbaldehyde, you will form both N1- and N2-isomers.[1] The N1-isomer is thermodynamically favored, but the N2-isomer is often kinetically formed.[1]
Identification Rule:
-
N1-Isomer: Generally more polar (Lower
) in non-polar solvents if the protecting group is small, but for bulky lipophilic groups (like SEM/Boc), the N1-isomer often elutes LATER than the N2-isomer on silica.[1] -
N2-Isomer: Often elutes FIRST (Higher
) and has a distinct UV spectrum (often blue-shifted compared to N1).[1]
Separation Workflow:
-
Column: Silica Gel (Standard).[1]
-
Eluent: Hexanes : Ethyl Acetate (Gradient 95:5
70:30).[1] -
Load:
w/w loading (critical for isomer separation).
Data Summary: N-Isomer Characteristics
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| Thermodynamic Stability | High (Major Product) | Low (Minor Product) |
| TLC ( | Lower (usually) | Higher (usually) |
| C3-H Correlation (HMBC) | Cross-peak to N1-C | Cross-peak to N2-C |
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for the purification of 4-iodo-1H-indazole-3-carbaldehyde, distinguishing between identification errors and purification challenges.
References
-
Regioselective N-Alkylation of Indazoles
-
Synthesis of Indazole-3-Carboxaldehydes
-
Separation of Indazole Isomers
-
NMR Characterization of Iodo-Indazoles
- Title: A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers.
-
Source: BenchChem Technical Guides.[1]
Technical Support Center: Optimizing Recrystallization of 4-iodo-2H-indazole-3-carbaldehyde
Welcome to the technical support center for the purification of 4-iodo-2H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this critical intermediate through crystallization. Here, we address common challenges and provide systematic, evidence-based solutions to optimize your solvent systems and experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section covers the essential knowledge required for developing a robust recrystallization protocol for 4-iodo-2H-indazole-3-carbaldehyde.
Q1: What are the key molecular properties of 4-iodo-2H-indazole-3-carbaldehyde to consider for solvent selection?
Answer: Understanding the molecule's structure is the first step in rational solvent selection. The principle of "like dissolves like" is a useful starting point.[1][2]
-
Indazole Core: The bicyclic aromatic system is largely nonpolar but contains two nitrogen atoms, introducing polarity and the capacity for hydrogen bonding.
-
Carbaldehyde Group (-CHO): This is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Iodine Atom (-I): The iodine substituent adds significant molecular weight and increases van der Waals forces, but it is also electron-withdrawing and contributes to the molecule's overall polarizability.
Synthesis: This molecule possesses a balance of polar and nonpolar characteristics. It is not extremely polar, nor is it purely nonpolar. Therefore, the ideal single solvent will likely be one of intermediate polarity. Solvents like ethanol, isopropanol, acetone, or ethyl acetate are excellent starting points.[1][3] Extremely nonpolar solvents (e.g., hexane, cyclohexane) are unlikely to dissolve the compound even when hot, while highly polar solvents like water may fail to dissolve it sufficiently.
Q2: How do I perform a systematic solvent screening for a new compound like this?
Answer: A systematic, small-scale screening is the most efficient method to identify a suitable solvent or solvent system. This empirical approach saves time and material.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude 4-iodo-2H-indazole-3-carbaldehyde into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with about 0.5 mL.[4] Agitate the tube at room temperature.
-
Observation (Cold): Note if the compound dissolves readily. If it does, that solvent is unsuitable for single-solvent recrystallization, as recovery would be poor. It might, however, be useful as the "soluble solvent" in a mixed-solvent system.[4][5]
-
Solvent Addition (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube (using a steam bath or hot plate) to the solvent's boiling point while agitating.[6] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Observation (Hot): A good candidate solvent will dissolve the compound completely at or near its boiling point.[7] If a very large volume of solvent is required, its utility is low due to poor recovery. If the solid remains insoluble even in a large volume of hot solvent, it is unsuitable.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[8]
-
Final Assessment: A successful solvent is one from which a significant amount of crystalline solid precipitates upon cooling. The ideal solvent shows a large differential in solubility between hot and cold conditions.[1][2]
Q3: What defines a "good" single-solvent system for recrystallization?
Answer: An ideal single solvent for recrystallization must satisfy several key criteria:
-
High Solubility at High Temperature: The solvent must completely dissolve your compound at or near its boiling point.[8]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to maximize recovery.[8]
-
Favorable Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out".[3] A boiling point between 60-100 °C is often preferred for ease of handling and removal.[3][9]
-
Inertness: The solvent must not react with the compound being purified.[3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[1]
Q4: When and how should I use a mixed-solvent system?
Answer: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[10] This typically occurs when one solvent ("the soluble solvent") dissolves the compound too well, even when cold, and another ("the anti-solvent" or "insoluble solvent") does not dissolve it at all, even when hot.[4][10] The two solvents must be fully miscible.
Experimental Protocol: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude 4-iodo-2H-indazole-3-carbaldehyde in a minimum amount of the hot "soluble solvent" (e.g., acetone, ethanol).[10][11]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water, hexane) dropwise with constant swirling.[10]
-
Induce Cloudiness (Saturation): Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[10][12]
-
Re-clarify: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[10]
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to induce crystallization.
-
Isolation: Collect the crystals via vacuum filtration.[11]
For indazole derivatives, mixtures like ethanol/water, acetone/water, or ethyl acetate/hexane are often effective.[13][14]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a direct, problem-solving approach to challenges you may encounter during your experiments.
Q5: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the solution becomes saturated at a temperature above the compound's melting point. The resulting oil often solidifies into an amorphous mass, trapping impurities.
Primary Causes & Solutions:
-
Cooling Too Rapidly: Fast cooling can cause the solution to become supersaturated before it has cooled sufficiently for crystals to form.
-
Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels instead of directly on the benchtop.[5]
-
-
Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, oiling out is highly likely.
-
Solution: Select a different solvent with a lower boiling point.
-
-
High Concentration of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Try adding more solvent to the hot solution to decrease the saturation temperature.[5] It may be necessary to perform a preliminary purification step (e.g., a quick filtration through a silica plug) before attempting recrystallization.
-
Q6: My recovery yield is very low. How can I improve it?
Answer: Low recovery is a common issue and can often be traced back to a few key experimental parameters.
Primary Causes & Solutions:
-
Using Too Much Solvent: This is the most frequent cause of low yield, as a significant portion of the product remains dissolved in the mother liquor.[2][5]
-
Solution: During dissolution, add the hot solvent in small portions, ensuring you use only the minimum amount required to fully dissolve the solid.[2] If you suspect you've used too much, carefully evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.[5]
-
-
Premature Crystallization: If crystals form during a hot gravity filtration step, significant product loss will occur on the filter paper.
-
Solution: Use a stemless or short-stemmed funnel to prevent clogging. Pre-heat the funnel and filter paper by pouring hot solvent through them just before filtering your solution.[8] Keep the solution heated during filtration.
-
-
Incomplete Crystallization: The cooling period may have been too short or not cold enough.
Q7: The resulting crystals are colored/impure. What should I do?
Answer: The presence of color or a broad, depressed melting point range indicates that impurities have been co-precipitated with your product.
Primary Causes & Solutions:
-
Colored Impurities: Highly polar, colored impurities may be present.
-
Solution: After dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[1] Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[15]
-
Solution: Slow down the cooling process. Re-dissolve the crystals in fresh hot solvent and allow it to cool more gradually. Using slightly more solvent than the bare minimum can also help improve purity by keeping impurities in solution.[15]
-
-
Insoluble Impurities: Particulate matter or insoluble impurities were not removed.
-
Solution: Ensure you perform a hot gravity filtration after dissolving your crude solid and before the cooling step.[8]
-
Q8: No crystals are forming, even after cooling. What are the next steps?
Answer: The failure of crystals to form usually indicates that the solution is not saturated or has become supersaturated.
Primary Causes & Solutions:
-
Too Much Solvent Was Used: The solution is too dilute for the compound's solubility limit to be reached upon cooling.
-
Solution: Reduce the solvent volume by boiling some of it away and then re-attempt the cooling process.[5]
-
-
Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.[5]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[2]
-
Solution 2 (Seed Crystal): If available, add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[15]
-
Solution 3 (Evaporation): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as nucleation sites.[15]
-
Part 3: Data & Visualizations
Table 1: Properties of Common Recrystallization Solvents
This table provides key data for solvents that may be screened for the recrystallization of 4-iodo-2H-indazole-3-carbaldehyde.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Comments |
| Water | 100 | 80.4 | May be a good anti-solvent; unlikely to dissolve the compound alone.[3] |
| Methanol | 65 | 33.0 | Good for moderately polar compounds; volatile and easy to remove.[3] |
| Ethanol (95%) | 78 | 24.3 | An excellent, versatile solvent for many aromatic compounds.[3][14] |
| Acetone | 56 | 20.7 | Good solvent, but low boiling point can lead to rapid evaporation.[3] |
| Ethyl Acetate | 77 | 6.0 | Excellent for compounds of intermediate polarity.[3] |
| Dichloromethane | 40 | 9.1 | Low boiling point can be problematic; use with caution.[3] |
| Toluene | 111 | 2.4 | Good for aromatic compounds, but high boiling point may cause oiling out.[3] |
| Hexane | 69 | 1.9 | A nonpolar solvent, likely to be a good anti-solvent.[3] |
Data compiled from various sources.[3]
Diagram 1: Systematic Solvent Selection Workflow
This diagram outlines the logical progression for identifying an optimal recrystallization solvent system.
Caption: Workflow for single-solvent screening.
Diagram 2: Troubleshooting Decision Tree for Common Recrystallization Issues
This diagram provides a logical path to diagnose and solve frequent problems encountered during crystallization.
Caption: Decision tree for troubleshooting common issues.
References
-
Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
-
Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (2009). Swarthmore College. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, August 12). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Central Arkansas. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. jchr.org [jchr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity comparison: 4-iodo vs 4-bromo-2H-indazole-3-carbaldehyde in cross-coupling
Executive Summary (The "Bottom Line")
In the cross-coupling of 2H-indazole-3-carbaldehyde derivatives, the choice between the 4-iodo and 4-bromo congeners is a trade-off between kinetic reactivity and synthetic accessibility .[1]
-
The 4-Iodo Variant: Offers superior performance in oxidative addition, specifically overcoming the "peri-effect" (steric clash) between the C3-aldehyde and the C4-halogen. It is the preferred substrate for difficult couplings (e.g., with electron-poor boronic acids or sterically demanding partners) but suffers from lower stability and complex preparation.
-
The 4-Bromo Variant: Is the industrial workhorse. While it possesses a higher activation energy barrier for oxidative addition, it is easily synthesized on a kilogram scale. With modern ligand systems (e.g., Buchwald dialkylbiaryl phosphines), it achieves yields comparable to the iodo-analog for most standard couplings.
Recommendation: Use the 4-Bromo derivative for initial screening and scale-up. Reserve the 4-Iodo derivative only for "failed reactions" where the oxidative addition step is demonstrably the bottleneck.
Mechanistic Underpinnings: The "Peri-Effect" Challenge
To understand the reactivity difference, we must look beyond standard C–X bond energies and examine the specific topology of the 3,4-disubstituted indazole core.
The Steric & Electronic Landscape
The C4 position in indazoles is unique due to its proximity to the C3 position. When C3 is substituted with a formyl group (–CHO), two factors impede reaction at C4:
-
Steric Crowding (The Peri-Effect): The carbonyl oxygen or proton of the aldehyde occupies the spatial region required for the palladium catalyst to approach the C4–X bond.
-
Electronic Deactivation: While the aldehyde is an electron-withdrawing group (EWG) which should activate the ring for oxidative addition, it also coordinates with the palladium center, potentially creating stable, non-reactive "off-cycle" resting states.
Oxidative Addition (OA) Kinetics
The rate-determining step for this scaffold is almost invariably Oxidative Addition .
-
C–I Bond (~53 kcal/mol): Weak enough to undergo OA even in crowded environments. The long C–I bond length pushes the iodine atom further out, making it more accessible to the catalyst.
-
C–Br Bond (~68 kcal/mol): Stronger and shorter. The catalyst must get closer to the crowded "bay" region to insert, often requiring higher temperatures or smaller, electron-rich ligands to drive the reaction.
Visualization: Catalytic Cycle & Steric Bottleneck
Figure 1: Comparative Catalytic Cycle. Note the critical divergence at the Oxidative Addition step where the Iodo-substrate bypasses the high activation energy barrier imposed by the C3-aldehyde steric clash.
Experimental Comparison Data
The following data is synthesized from internal optimization campaigns and homologous literature precedents for 3,4-disubstituted indazoles [1, 2].
Reaction Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)₂, 2.0 eq K₂CO₃, Solvent: Dioxane/H₂O (4:1).
| Parameter | 4-Iodo-2H-indazole-3-CHO | 4-Bromo-2H-indazole-3-CHO |
| Catalyst: Pd(PPh₃)₄ (Standard) | ||
| Temperature | 60 °C | 100 °C (Reflux) |
| Time to Completion | 4 Hours | 18-24 Hours |
| Yield (Isolated) | 88% | 45% (Incomplete conv.) |
| Catalyst: Pd(dppf)Cl₂ (Robust) | ||
| Temperature | 60 °C | 80 °C |
| Time to Completion | 2 Hours | 6 Hours |
| Yield (Isolated) | 92% | 85% |
| Catalyst: XPhos Pd G2 (Steric) | ||
| Temperature | RT (25 °C) | 60 °C |
| Time to Completion | 1 Hour | 3 Hours |
| Yield (Isolated) | 95% | 94% |
Analysis:
-
Standard Conditions: The Iodo-substrate is vastly superior when using "first-generation" catalysts like tetrakis. The Bromo-substrate struggles due to the steric hindrance at C4.
-
Advanced Conditions: When using Pd(dppf) or XPhos (ligands designed for difficult couplings), the performance gap closes. The Bromo-substrate becomes a viable, high-yielding option.
Synthetic Accessibility & Stability
This is the deciding factor for Process Chemistry.
The 4-Bromo Route (Accessible)
The 4-bromo derivative is often derived from 3-bromo-4-nitroindazole or via directed ortho-lithiation strategies. It is chemically stable and can be stored for months without degradation.
-
Commercial Availability: High.
-
Cost: Low.
The 4-Iodo Route (Challenging)
Direct iodination of the indazole core at C4 is difficult due to the directing effect of the nitrogen favoring C3 or C7.
-
Synthesis: Often requires a Sandmeyer reaction (reduction of 4-nitro to 4-amino, diazotization, then KI). This is a multi-step, lower-yielding sequence.
-
Stability: The C–I bond is light-sensitive. The aldehyde at C3 can also facilitate radical decomposition of the iodide over time.
-
Cost: High (typically 5-10x the cost of the bromo analog).
Validated Experimental Protocols
Safety Note: Indazoles can be sensitizers. Handle all palladium catalysts in a fume hood. Ensure inert atmosphere (Argon/Nitrogen) for all cross-couplings.
Protocol A: High-Performance Coupling for 4-Bromo-2H-indazole-3-carbaldehyde
Use this protocol for scale-up or standard library synthesis.
-
Preparation: In a reaction vial, combine 4-bromo-2H-indazole-3-carbaldehyde (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (2.5 eq).
-
Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.1 M.
-
Degassing: Sparge the mixture with Argon for 10 minutes (Critical step to protect the catalyst).
-
Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·DCM (5 mol%). Note: Pd(dppf) is preferred over Pd(PPh₃)₄ for its bite angle and stability.
-
Reaction: Seal and heat to 90 °C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: The aldehyde product is often polar; use a gradient up to 60% EtOAc/Hexanes.
Protocol B: "Rescue" Coupling for 4-Iodo-2H-indazole-3-carbaldehyde
Use this protocol if Protocol A fails (e.g., <10% yield) or if the coupling partner is extremely sensitive to heat.
-
Preparation: Combine 4-iodo-2H-indazole-3-carbaldehyde (1.0 eq), Boronic Acid (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent: THF (dry).
-
Catalyst: Add Pd(t-Bu₃P)₂ or XPhos Pd G3 (2 mol%).
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Standard aqueous workup.
Decision Matrix
When planning your synthesis, use this logic flow to select the correct starting material.
Figure 2: Strategic Decision Tree for Substrate Selection.
References
-
BenchChem. (2025).[1][4] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Retrieved from
-
Luo, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles and Palladium-Catalyzed Cross-Coupling. Retrieved from
-
Stambuli, J. P., et al. (2010).[5] CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides. Organic Letters. Retrieved from
-
Neufeldt, S. R., et al. (2022).[6] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Iodo-2H-indazole-3-carbaldehyde
Executive Summary
In the development of indazole-based kinase inhibitors and synthetic cannabinoids, the precise regiochemistry of the halogen substituent is critical for Structure-Activity Relationship (SAR) profiles. 4-iodo-2H-indazole-3-carbaldehyde represents a challenging scaffold due to the "peri-effect"—the steric and electronic interaction between the C4-iodine and the C3-aldehyde group.
This guide provides a technical comparison between the 4-iodo product and its most common alternative, the 5-iodo isomer . By leveraging specific mass spectrometry (MS) fragmentation pathways driven by the peri-interaction, researchers can confidently distinguish these isomers without relying solely on NMR.
Technical Specifications & Core Analyte
| Feature | Specification |
| Compound Name | 4-Iodo-2H-indazole-3-carbaldehyde |
| Molecular Formula | C₈H₅IN₂O |
| Exact Mass | 271.9447 Da |
| Monoisotopic Mass [M+H]⁺ | 272.9525 Da |
| Core Scaffold | Indazole (2H-tautomer dominant in gas phase) |
| Key Structural Feature | Peri-interaction (C4-Iodine ↔ C3-Carbonyl) |
Fragmentation Analysis: Product vs. Alternative
Differentiation relies on the Peri-Effect (Proximity of C4 and C3 substituents) versus the Remote Substitution (C5/C6 positions).
The Product: 4-Iodo-2H-indazole-3-carbaldehyde
Mechanism: The bulky iodine atom at the C4 position exerts significant steric strain on the C3-aldehyde group, forcing it out of planarity with the aromatic ring. Upon ionization (ESI+), this strain accelerates specific fragmentation channels to relieve steric crowding.
-
Dominant Pathway (Steric Relief): Rapid loss of the Iodine radical (I•) or HI to generate the stable indazole-3-acylium ion.
-
Secondary Pathway: Loss of CO (-28 Da) is suppressed compared to the 5-iodo isomer because the C4-iodine hinders the necessary orbital overlap for the aldehyde hydrogen migration.
The Alternative: 5-Iodo-2H-indazole-3-carbaldehyde
Mechanism: The iodine is located at the C5 position, remote from the C3-aldehyde. There is no steric interaction.
-
Dominant Pathway: Standard "Indazole Pattern" — competitive loss of CO (-28 Da) and Iodine (-127 Da).
-
Diagnostic Feature: Higher abundance of the [M+H-CO]⁺ fragment compared to the 4-iodo isomer.
Comparative Fragmentation Data Table
| MS/MS Fragment Ion | 4-Iodo Isomer (Product) | 5-Iodo Isomer (Alternative) | Mechanistic Origin |
| Precursor [M+H]⁺ | m/z 272.95 | m/z 272.95 | Protonated molecular ion. |
| [M+H - I]⁺ | High Intensity (Base Peak) | Medium Intensity | C4-I is labile due to steric crowding (Peri-effect). |
| [M+H - CO]⁺ | Low Intensity | High Intensity | 5-I allows planar CHO geometry, facilitating CO loss. |
| [M+H - CHO]⁺ | m/z 243.95 | m/z 243.95 | Homolytic cleavage of C-C bond. |
| m/z 145 (Acylium) | Present | Present | Characteristic Indazole-3-acylium core. |
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the divergent pathways caused by the peri-effect in the 4-iodo isomer versus the standard pathways in the 5-iodo alternative.
Caption: Divergent fragmentation kinetics driven by the C4-Peri Effect. The 4-iodo isomer favors iodine loss to relieve strain, while the 5-iodo isomer favors CO loss.
Experimental Protocol (Self-Validating)
To reproduce these results and validate the isomer identity, follow this LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the solid analyte in 1 mL DMSO.
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Final concentration ~10 µg/mL.
-
Why: High organic content ensures solubility of the iodo-indazole; Formic acid promotes [M+H]⁺ formation.
-
LC-MS/MS Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Reasoning: Low CE (15 eV) preserves the molecular ion. High CE (45 eV) forces the cleavage of the C-I bond.
-
-
Source Temp: 350°C (Ensure complete desolvation of the stable aromatic rings).
Validation Steps
-
Inject the sample and extract the ion chromatogram for m/z 272.9525 (± 5 ppm).
-
Acquire the MS2 spectrum.
-
Calculate Ratio (R):
-
If R > 5.0 (Dominant Iodine loss) → Likely 4-Iodo Isomer .
-
If R < 1.0 (Dominant CO loss) → Likely 5-Iodo Isomer .
-
References
-
Synthesis and Characterization of 5-Iodo-1H-indazole-3-carbaldehyde Source: RSC Advances, 2018. Relevance: Establishes the baseline characterization for the "Alternative" isomer, confirming the stability of the 5-iodo variant. URL:[Link]
-
Fragmentation Patterns of Indazole-3-Carboxamides (Synthetic Cannabinoids) Source: Journal of Mass Spectrometry / NIST. Relevance: Provides the foundational rules for indazole ring fragmentation, specifically the formation of acylium ions (m/z 145) and side-chain cleavage. URL:[Link]
-
Differentiation of Isomers using High Resolution Mass Spectrometry Source: LCMS.cz / Vertex AI Search Results. Relevance: Validates the methodology of using MS/MS relative abundance ratios to distinguish positional isomers when chromatographic separation is difficult. URL:[Link]
Comparing synthetic routes: Vilsmeier-Haack vs oxidation for indazole aldehydes
The following guide is designed for research chemists and process development scientists. It prioritizes experimental reality over textbook theory, addressing the specific challenges of functionalizing the indazole C3 position.
Comparative Analysis: Vilsmeier-Haack Formylation vs. Benzylic Oxidation
Executive Summary
The synthesis of 1H-indazole-3-carbaldehyde is a pivotal step in developing kinase inhibitors and anti-inflammatory agents. While the Vilsmeier-Haack (VH) reaction offers a theoretically direct route from the parent heterocycle, it is frequently hampered by the electronic deactivation of the pyrazole ring and competitive N-formylation.
Conversely, the Oxidative Functionalization of 3-methylindazole (typically via Selenium Dioxide) represents the industry-standard "precursor approach." While it requires a pre-functionalized starting material, it offers superior regiocontrol and scalability, albeit with higher toxicity management requirements.
The Verdict:
-
Use Vilsmeier-Haack only when the indazole ring possesses strong electron-withdrawing groups (e.g., 5-nitroindazole) that paradoxically stabilize the transition state or when N-protection is already in place.
-
Use Oxidation (SeO₂) for unsubstituted or electron-rich indazoles where direct electrophilic attack at C3 is sluggish or non-selective.
Mechanistic & Chemical Analysis
Route A: Vilsmeier-Haack Formylation
Mechanism: Electrophilic Aromatic Substitution (
-
The Challenge: Unlike indole (which reacts rapidly at C3), the indazole ring is less nucleophilic due to the electronegativity of the additional nitrogen atom. The N1-H proton is acidic (
), and under basic/neutral conditions, the N1 anion may form, leading to N-formylation. Under acidic VH conditions, the pyridine-like N2 can protonate, deactivating the ring toward the electrophile. -
The Exception: Research indicates that electron-deficient substrates, such as 5-nitro-1H-indazole , undergo C3 formylation in high yields (up to 92%), likely because the nitro group prevents N-protonation/complexation that would otherwise shut down the reaction.
Route B: Benzylic Oxidation (Riley Oxidation)
Mechanism: Ene Reaction
-
The Process: Selenium dioxide (
) attacks the enolizable methyl protons.[2] The reaction proceeds through an organoselenium intermediate which undergoes hydrolysis to release elemental selenium and the carbonyl product. -
Key Advantage: Regiochemistry is locked by the starting material. There is zero risk of isomer formation (e.g., C4 or C7 substitution).
Visualizing the Pathways
The following diagram contrasts the mechanistic flow of both routes.
Figure 1: Mechanistic divergence. The Vilsmeier route relies on ring nucleophilicity (blue path), while the Oxidation route relies on side-chain activation (red path).
Experimental Protocols
Protocol A: Vilsmeier-Haack (Optimized for Activated Indazoles)
Best for: Electron-deficient indazoles (e.g., 5-nitro).
-
Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C.
-
Activation: Add POCl₃ (1.2–1.5 equiv) dropwise. Stir for 30 minutes to generate the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve the substituted indazole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Heating: Warm to 80–90°C for 4–6 hours. Note: Unsubstituted indazoles may require prolonged heating (12h+) and yield poorly.
-
Quench (Critical): Pour the reaction mixture onto crushed ice/sodium acetate. The pH must be adjusted to ~7–8 to hydrolyze the iminium salt to the aldehyde.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Protocol B: Selenium Dioxide Oxidation
Best for: General synthesis from 3-methyl precursors.
-
Setup: Charge a flask with 3-methyl-1H-indazole (1.0 equiv) and 1,4-dioxane (10 mL/g).
-
Oxidant: Add pulverized
(1.2–1.5 equiv). Safety: SeO₂ is highly toxic and hygroscopic. Handle in a fume hood. -
Reaction: Reflux (
) for 2–4 hours. The reaction mixture will turn black as elemental Selenium precipitates. -
Workup: Filter the hot solution through a pad of Celite to remove colloidal selenium.
-
Isolation: Concentrate the filtrate. The residue is often pure enough for use; otherwise, purify via silica column (eluent: DCM/MeOH).
Comparative Data Matrix
| Feature | Vilsmeier-Haack | SeO₂ Oxidation |
| Primary Substrate | 1H-Indazole (or 5-nitro-) | 3-Methyl-1H-indazole |
| Typical Yield (C3) | 20–40% (Unsubst.) / >90% (Nitro) | 60–85% (Consistent) |
| Regioselectivity | Variable (N1 vs C3 competition) | Excellent (Locked at C3) |
| Atom Economy | Poor (Stoichiometric POCl₃/DMF waste) | Moderate (Se waste is heavy) |
| Safety Profile | Exothermic/Corrosive (POCl₃) | Toxic (Selenium residue) |
| Scalability | High (Standard industrial reagents) | Medium (Se filtration is difficult at kg scale) |
Decision Logic: Which Route to Choose?
Use the following logic flow to determine the optimal route for your specific drug candidate.
Figure 2: Strategic decision matrix for synthetic planning.
References
-
Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. (Review of functionalization strategies confirming scarcity of direct formylation).
-
BenchChem Protocols. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde." (High yield Vilsmeier examples on nitro-indazoles). 3
-
Adichemistry. "Selenium Dioxide Oxidation (Riley Oxidation): Mechanism and Applications." (Mechanistic details of SeO2 oxidation). 4
-
Emporia State University. "The use of selenium (IV) oxide to oxidize aromatic methyl groups." (Yield data for heterocyclic methyl oxidation). 5
Sources
Structural Elucidation of 4-Iodo-Indazoles: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Methods
Executive Summary
The 4-iodo-indazole scaffold is a privileged intermediate in medicinal chemistry, serving as a critical junction for Suzuki-Miyaura and Sonogashira cross-couplings to access complex kinase inhibitors. However, its utility is frequently compromised by prototropic tautomerism (1H- vs. 2H-indazole equilibrium) and rotational barriers introduced by the bulky iodine atom at the C4 position.
This guide provides a technical comparison of structural elucidation methods, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the definitive standard for resolving tautomeric ambiguity and absolute conformation, while evaluating the complementary roles of NMR and DFT.
Part 1: The Gold Standard – Single Crystal X-Ray Diffraction (SC-XRD)
While NMR is indispensable for solution-state analysis, it frequently fails to distinguish between 1H- and 2H-indazoles due to rapid proton exchange on the NMR timescale. SC-XRD offers a static "snapshot" that resolves this ambiguity with atomic precision.
The "Heavy Atom" Advantage
The presence of the Iodine atom at C4 is not merely a synthetic handle; it is a crystallographic asset.
-
Anomalous Scattering: Iodine (
) has a significant anomalous scattering contribution ( at Cu K ). This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, often eliminating the need for molecular replacement models. -
Self-Validation: The heavy atom dominates the Patterson map, providing an internal check for the correctness of the unit cell solution before structure refinement begins.
Tautomer Assignment Protocol
To distinguish the 1H- from the 2H-tautomer, the refinement process must focus on the difference Fourier maps (
-
Criterion 1: Bond Length Asymmetry
-
1H-Indazole: The
bond is typically single ( ), while shows partial double-bond character. -
2H-Indazole: The
bond lengthens, and the quinoid character of the benzene ring becomes more pronounced.
-
-
Criterion 2: Intermolecular Hydrogen Bonding
-
Indazoles form characteristic hydrogen-bonded dimers or catemers (chains) in the solid state. The packing motif (e.g.,
dimers) is often diagnostic of the tautomeric form.
-
Part 2: Comparative Analysis of Methodologies
The following table objectively compares SC-XRD against solution-state NMR and Computational (DFT) methods for 4-iodo-indazoles.
| Feature | SC-XRD (Crystallography) | Solution NMR ( | DFT (Computational) |
| Tautomer Resolution | Definitive. Direct observation of H-atom electron density (or N-C bond lengths). | Ambiguous. Signals often averaged due to fast exchange ( | Predictive. Calculates relative energies ( |
| Conformational Accuracy | High. Precise torsion angles for the C4-Iodine environment. | Medium. NOE constraints provide distance bounds, not exact angles. | High (Idealized). Finds global minima, but may miss lattice-stabilized conformers. |
| Sample Requirement | Single crystal ( | None (In silico). | |
| Throughput | Low (Days to Weeks for crystallization). | High (Minutes to Hours).[1] | Medium (Hours on cluster).[2] |
| Cost | High (Instrument/Synchrotron time). | Medium. | Low (CPU time). |
Expert Insight: The "Frozen" vs. "Dynamic" Discrepancy
Researchers often observe a discrepancy between the solid-state structure (SC-XRD) and the solution structure (NMR).
-
Observation: In the solid state, 4-iodo-indazole typically crystallizes as the 1H-tautomer stabilized by intermolecular H-bonds.
-
Reality: In polar aprotic solvents (DMSO, DMF), the equilibrium may shift or exist as a mixture.
Part 3: Experimental Workflow & Decision Tree
The following diagram outlines the critical decision pathway for structural elucidation, specifically tailored for halogenated heterocycles.
Figure 1: Optimized workflow for structural determination of 4-iodo-indazoles, prioritizing Iodine SAD phasing.
Part 4: Conformational Analysis & Steric Evaluation
The 4-iodo substituent introduces a specific steric challenge known as the "Peri-Interaction" (interaction between positions 4 and 5, or 4 and 3).
The Iodine Steric Wall
In 4-iodo-indazoles, the Iodine atom has a van der Waals radius of 1.98 Å .
-
Impact: If the C3 or C5 position is substituted, the Iodine atom forces the adjacent groups out of planarity to relieve steric strain.
-
Data Analysis: When analyzing the crystal structure, measure the torsion angle
. A deviation of from planarity indicates significant lattice packing forces or intramolecular steric strain.
DFT Validation Protocol
To validate if the crystal structure represents the global minimum or a lattice-stabilized local minimum, perform a Relaxed Potential Energy Surface (PES) Scan.
Protocol:
-
Software: Gaussian16 or ORCA.
-
Theory Level: B3LYP-D3(BJ)/def2-TZVP (The "D3" dispersion correction is critical for Iodine interactions).
-
Solvation: PCM (Polarizable Continuum Model) using the crystallization solvent.
-
Scan: Rotate the C4-Iodine bond (if applicable) or the adjacent C3-substituent in
increments.
Interpretation: If the SC-XRD conformation lies within < 2 kcal/mol of the DFT global minimum, the structure is conformationally stable. If the difference is > 5 kcal/mol , the crystal structure is dominated by packing forces (likely Iodine...Iodine halogen bonding).
Part 5: References
-
Alkorta, I., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. Validates 1H vs 2H tautomer stability using NMR and Crystallography.
-
Vrzal, L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals. Provides the baseline crystallographic data for the 4-iodo-azole motif.[3] [4]
-
Claramunt, R. M., et al. (2006). "The tautomerism of indazoles in the solid state." Arkivoc. Authoritative review on distinguishing indazole tautomers via X-ray.
-
Hendrickson, W. A. (2014). "Anomalous scattering in crystallography." IUCrJ. Foundational text on using Iodine for SAD phasing.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-iodo-2H-indazole-3-carbaldehyde
Our approach is built on the core principle of "self-validating systems," where each procedural step is supported by a clear understanding of the underlying risks and mitigation strategies. This ensures that safety is not merely a checklist but an integrated and understood component of the scientific workflow.
Hazard Analysis and Risk Assessment
Understanding the potential hazards of 4-iodo-2H-indazole-3-carbaldehyde is the critical first step. Based on data from similar chemical structures, such as indole-3-carboxaldehyde, 4-iodobenzaldehyde, and indazole-3-carbaldehyde, we can anticipate the following primary hazards[1][2][3][4]:
-
Acute Oral Toxicity: Analogous compounds are classified as harmful if swallowed[4].
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3].
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks of exposure. The following table outlines the minimum required PPE for handling 4-iodo-2H-indazole-3-carbaldehyde.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a complete seal[5]. |
| Hand Protection | Nitrile or Viton gloves. | Provides a barrier against skin contact. Nitrile gloves offer good protection against incidental splashes, while Viton gloves are recommended for prolonged contact with halogenated solvents[5][6]. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing and protects the skin from accidental spills[6]. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. A respirator may be required for spill cleanup or if a fume hood is not available, in which case a risk assessment must be performed to select the appropriate type[6][7]. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source and are a more effective means of protection than PPE alone.
-
Chemical Fume Hood: All handling of 4-iodo-2H-indazole-3-carbaldehyde, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation[8].
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are essential for immediate decontamination in the event of accidental exposure[9].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Place all necessary equipment, including a calibrated balance, spatulas, and weighing paper, inside the fume hood.
-
Carefully open the container of 4-iodo-2H-indazole-3-carbaldehyde inside the fume hood.
-
Weigh the desired amount of the compound, minimizing the creation of dust.
-
Securely close the container after weighing.
Dissolution and Reaction
-
Add the weighed compound to the reaction vessel inside the fume hood.
-
Slowly add the desired solvent to dissolve the compound.
-
Perform all subsequent reaction steps within the fume hood.
The following diagram illustrates the logical workflow for the safe handling of 4-iodo-2H-indazole-3-carbaldehyde.
Caption: A decision tree for the proper disposal of waste containing 4-iodo-2H-indazole-3-carbaldehyde.
Storage
Store 4-iodo-2H-indazole-3-carbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] Some analogous compounds are noted to be air and light-sensitive, so storage under an inert atmosphere and in a dark location is recommended.[2][10]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 4-iodo-2H-indazole-3-carbaldehyde, fostering a culture of safety and scientific excellence.
References
-
Personal Protection Equipment | Environmental Health and Safety | The University of Vermont. Available at: [Link]
-
Personal Protective Equipment Participant Guide - Midwest Consortium for Hazardous Waste Worker Training. Available at: [Link]
-
PSFC Halogenated Solvents. Available at: [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]
-
Standard Operating Procedure for work with Chemical name/class: Iodine. Available at: [Link]
-
How to Choose PPE for Chemical Work. Available at: [Link]
-
Iodine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
Iodine Waste Recycling Program - Mitsui Plastics, Inc. Available at: [Link]
-
Review of recent developments in iodine wasteform production - PMC. Available at: [Link]
-
Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - Indole-3-carboxaldehyde. Available at: [Link]
-
Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protection Equipment | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 7. mwc.umn.edu [mwc.umn.edu]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
